molecular formula C11H17NO B13205670 6-Propyl-1-oxaspiro[2.5]octane-2-carbonitrile

6-Propyl-1-oxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13205670
M. Wt: 179.26 g/mol
InChI Key: BTLDCLVZDLRXLC-UHFFFAOYSA-N
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Description

6-Propyl-1-oxaspiro[2.5]octane-2-carbonitrile is a chemical compound with the molecular formula C₁₁H₁₇NO. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propyl-1-oxaspiro[2.5]octane-2-carbonitrile involves multiple steps. One common method includes the reaction of a suitable precursor with a nitrile group under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Propyl-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

6-Propyl-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Propyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and leading to desired outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxaspiro[2.5]octane-2-carbonitrile
  • 1,6-Dioxaspiro[2.5]octane-2-carbonitrile
  • 1-Oxaspiro[2.5]octane

Uniqueness

6-Propyl-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to its specific structural features and the presence of a propyl group. This structural uniqueness can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

6-propyl-1-oxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C11H17NO/c1-2-3-9-4-6-11(7-5-9)10(8-12)13-11/h9-10H,2-7H2,1H3

InChI Key

BTLDCLVZDLRXLC-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2(CC1)C(O2)C#N

Origin of Product

United States

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